

# Application Notes and Protocols for CBT-1 in Phase I Clinical Trials

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## Compound of Interest

Compound Name: CBT-1

Cat. No.: B1194446

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the P-glycoprotein (P-gp) inhibitor **CBT-1** in phase I clinical trials. The information is intended to guide researchers and drug development professionals in designing and interpreting studies involving **CBT-1** or similar multidrug resistance (MDR) modulators.

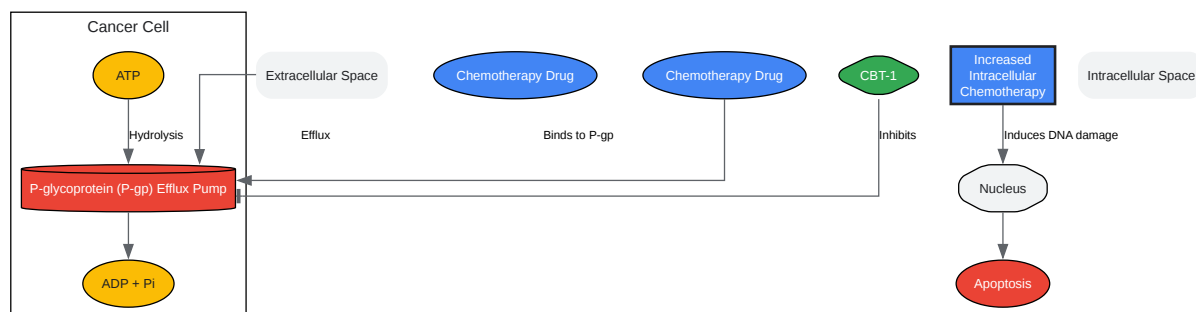
## Introduction

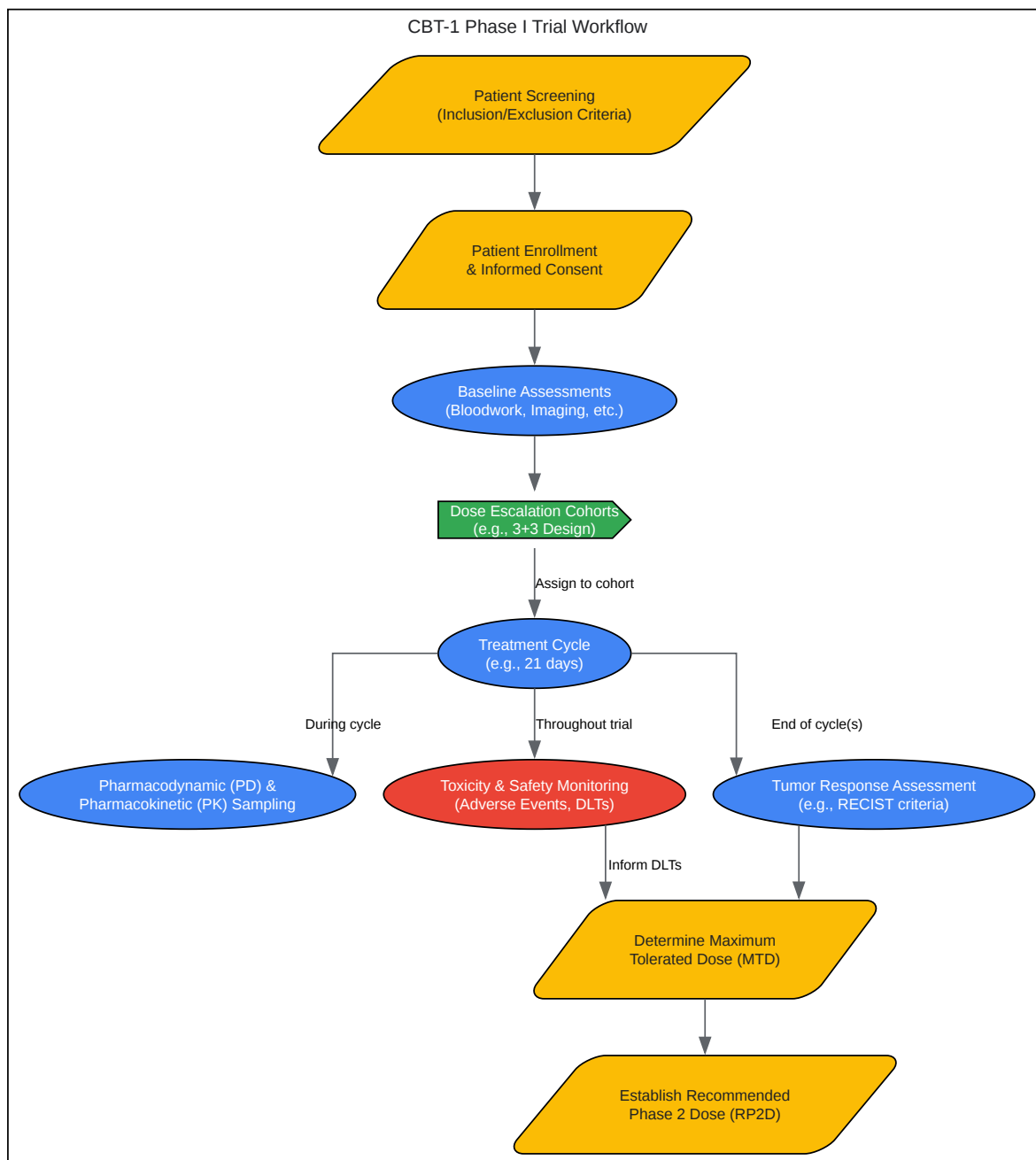
**CBT-1** is an orally administered agent investigated for its ability to reverse multidrug resistance in cancer cells.<sup>[1]</sup> Resistance to chemotherapy is a significant challenge in oncology, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), the product of the MDR1 gene. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. **CBT-1** acts as a P-gp inhibitor, blocking this efflux mechanism and thereby increasing the intracellular accumulation and cytotoxic effect of co-administered anticancer drugs.

## Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to expel xenobiotics, including many chemotherapy drugs, from the cell. This process is a major mechanism of acquired multidrug resistance in various cancers. **CBT-1**

competitively inhibits the binding of chemotherapeutic agents to P-gp, thus restoring the sensitivity of resistant cancer cells to these drugs.





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## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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